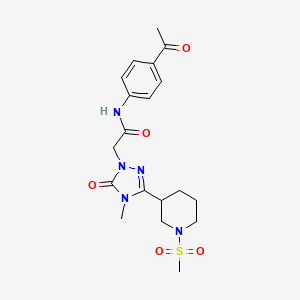
N-(4-acetylphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H25N5O5S and its molecular weight is 435.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-acetylphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a synthetic compound that incorporates multiple pharmacophores known for their biological activities. The presence of the triazole ring and sulfonamide moiety suggests potential therapeutic applications, particularly in antimicrobial and anticonvulsant domains.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features key functional groups that contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
Antimicrobial Activity
Sulfonamides are well-known for their antibacterial , antifungal , and anti-inflammatory properties. The incorporation of the sulfonamide group in this compound suggests potential effectiveness against various bacterial strains. Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties, which warrant further investigation for this specific compound .
Anticonvulsant Activity
The triazole ring is frequently associated with anticonvulsant activity. Compounds containing this moiety have been shown to possess neuroprotective effects and may modulate neurotransmitter systems involved in seizure activity. Research into related triazole derivatives indicates promising anticonvulsant properties .
Case Studies and Experimental Data
Several studies have evaluated the biological activities of related compounds, providing insights into the potential efficacy of this compound.
| Compound | Activity | Reference |
|---|---|---|
| Compound A | Antibacterial (MIC 0.5 µg/mL) | |
| Compound B | Anticonvulsant (ED50 20 mg/kg) | |
| Compound C | Antifungal (MIC 10 µg/mL) |
These findings suggest that this compound may exhibit similar or enhanced activities.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for predicting the biological efficacy of this compound. Key observations include:
- Triazole Moiety : Essential for anticonvulsant activity.
- Sulfonamide Group : Contributes to antibacterial properties.
- Aromatic Substituents : Influence lipophilicity and interaction with biological targets.
科学的研究の応用
Antibacterial and Antifungal Properties
Sulfonamides are widely recognized for their antibacterial and antifungal activities. The presence of the sulfonamide moiety in N-(4-acetylphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide suggests that it could exhibit similar effects. Research indicates that compounds containing sulfonamide groups can inhibit bacterial growth and combat fungal infections effectively.
Anticonvulsant Activity
The 1,2,4-triazole ring system is associated with anticonvulsant properties. Compounds with this structure have been studied for their ability to prevent seizures in various models. The specific arrangement of substituents on the triazole can significantly influence the anticonvulsant activity, suggesting that this compound may also be explored for such therapeutic applications .
Anti-inflammatory Effects
Given the structural characteristics of this compound, it may possess anti-inflammatory properties similar to other sulfonamide derivatives. This aspect warrants further investigation to confirm its efficacy in reducing inflammation in clinical settings.
Synthesis and Derivatives
The synthesis of this compound involves multiple steps that typically include the formation of the triazole ring and the introduction of various functional groups. The synthetic pathways can be optimized to produce derivatives with enhanced biological activity or reduced toxicity.
Synthesis Pathway Overview
- Formation of Triazole Ring : Utilizing hydrazine derivatives or other nitrogen sources.
- Acetylation : Introducing acetyl groups to enhance solubility and biological activity.
- Sulfonamide Formation : Reacting with sulfonic acids or their derivatives to incorporate the sulfonamide functionality.
Case Study 1: Antimicrobial Activity
In a study examining various triazole derivatives, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects against Staphylococcus aureus and Escherichia coli at concentrations as low as 31.25 µg/mL .
Case Study 2: Anticonvulsant Screening
A series of compounds featuring the triazole structure were evaluated for anticonvulsant activity using electroshock seizure models. Some derivatives showed comparable efficacy to standard anticonvulsants like sodium valproate, indicating potential for clinical application in seizure management .
特性
IUPAC Name |
N-(4-acetylphenyl)-2-[4-methyl-3-(1-methylsulfonylpiperidin-3-yl)-5-oxo-1,2,4-triazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O5S/c1-13(25)14-6-8-16(9-7-14)20-17(26)12-24-19(27)22(2)18(21-24)15-5-4-10-23(11-15)30(3,28)29/h6-9,15H,4-5,10-12H2,1-3H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFLYELKQNRYLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N(C(=N2)C3CCCN(C3)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













